molecular formula C9H10F3NOS B2891161 N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235333-75-1

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2891161
CAS No.: 1235333-75-1
M. Wt: 237.24
InChI Key: NZEMDBRQEVVHQT-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a thiophene ring and a trifluoroethyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Starting Materials: Thiophene-3-carboxaldehyde, 2,2,2-trifluoroethylamine, and acetic anhydride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible therapeutic applications, although specific uses would require further research.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, affecting biological pathways. The trifluoroethyl group may enhance its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
  • N-(furan-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
  • N-(pyridin-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide

Uniqueness

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the specific positioning of the thiophene ring and the trifluoroethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NOS/c1-7(14)13(6-9(10,11)12)4-8-2-3-15-5-8/h2-3,5H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEMDBRQEVVHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CSC=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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